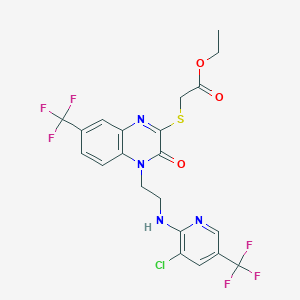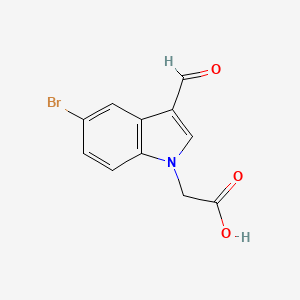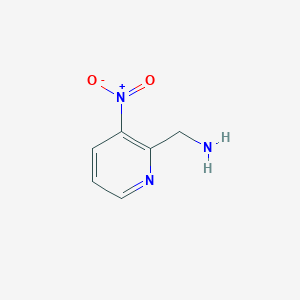![molecular formula C13H9FN2O B2634337 6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile CAS No. 2202461-99-0](/img/structure/B2634337.png)
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyridine ring, a fluorophenyl group, a methoxy group, and a carbonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the carbonitrile group could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, the methoxy group, and the carbonitrile group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the presence of the fluorine atom could enhance its lipophilicity, potentially influencing its solubility and stability .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Several studies focus on the crystal structure analysis of pyridine derivatives similar to 6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile. The molecular structure, bond lengths, valency angles, and hydrogen bonding patterns of such compounds have been extensively investigated. For example, Moustafa and Girgis (2007) explored the synthesis and crystal structure of related pyridine derivatives, highlighting the significance of 3D X-ray data in understanding their molecular configuration (Moustafa & Girgis, 2007).
Spectroscopic Analysis and Optical Properties
The optical and spectroscopic properties of pyridine derivatives are another area of interest. Cetina et al. (2010) synthesized pyridine derivatives and analyzed their structural features using IR and electronic spectroscopy. They also investigated fluorescence spectra in different solvents, providing insights into the effects of substituents on these compounds' emission spectra (Cetina et al., 2010).
Applications in Material Science
Pyridine derivatives have potential applications in material science. For instance, El-Menyawy et al. (2019) prepared pyrazolo[4,3-b] pyridine derivatives and evaluated their thermal stability and optical band gaps. They also explored their use in devices showing photovoltaic properties, indicating potential applications in solar cells and optoelectronic devices (El-Menyawy et al., 2019).
Molecular Docking Studies
Pyridine derivatives are also studied for their potential as inhibitors in molecular docking studies. Venkateshan et al. (2019) analyzed the crystal structure of pyridine derivatives and performed molecular docking studies to evaluate their potential as inhibitors of specific enzymes, showcasing their potential in drug discovery (Venkateshan et al., 2019).
Corrosion Inhibition
Research has also been conducted on the use of pyridine derivatives as corrosion inhibitors. Ansari et al. (2015) investigated the adsorption and inhibition effects of pyridine derivatives on mild steel in hydrochloric acid, suggesting their potential in corrosion prevention (Ansari et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(3-fluorophenyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-3-1-2-10(6-12)9-17-13-5-4-11(7-15)8-16-13/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSZULPQJFEXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![Ethyl 2-[(5-bromo-2-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2634258.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)

![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)




![2-(isobutylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634270.png)

![3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2634273.png)
![3-[(3S,4R)-3-Cyano-4-phenylpyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2634276.png)